molecular formula C19H28N6O2 B6769790 N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B6769790
M. Wt: 372.5 g/mol
InChI Key: SSMSQRSSBZWNJF-UHFFFAOYSA-N
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Description

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features a unique combination of pyrazole, oxazole, and piperazine moieties

Properties

IUPAC Name

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-13-15(3)27-18(21-13)12-23-6-8-24(9-7-23)19(26)22-17-10-20-25(11-17)14(2)16-4-5-16/h10-11,14,16H,4-9,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMSQRSSBZWNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN2CCN(CC2)C(=O)NC3=CN(N=C3)C(C)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxazole intermediates, followed by their coupling with piperazine derivatives. Key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Synthesis of the oxazole ring: This involves the cyclization of an α-haloketone with an amide.

    Coupling reactions: The pyrazole and oxazole intermediates are then coupled with a piperazine derivative under appropriate conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interaction of pyrazole and oxazole derivatives with biological targets.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and oxazole rings may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone.

    Oxazole derivatives: Compounds like 2,5-dimethyl-1,3-oxazole.

    Piperazine derivatives: Compounds like 1-benzylpiperazine.

Uniqueness

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which may confer unique biological activities and chemical reactivity compared to simpler analogs.

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